1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of chloro and fluoro substituents on a phenyl ring, which can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-chloro-4-fluoroacetophenone with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully reduced amine .
Scientific Research Applications
1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol
- 1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol
- 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol
Uniqueness
1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H15ClFNO |
---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
1-[1-(2-chloro-4-fluorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-7(15)6-14-8(2)10-4-3-9(13)5-11(10)12/h3-5,7-8,14-15H,6H2,1-2H3 |
InChI Key |
KXUCXTQEFUBHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=C(C=C(C=C1)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.